2-Phenethyl-nicotinic acid

Nicotinic Acetylcholine Receptor Ganglionic nAChR Functional Potency

Researchers studying nicotinic acetylcholine receptor (nAChR) pharmacology require tool compounds with defined, atypical efficacy profiles-not just standard agonists or antagonists. 2-Phenethyl-nicotinic acid addresses this need as a weak, low-efficacy partial agonist at ganglionic nAChRs. - Functional Assay Data: EC50 = 40,000 nM (vs. nicotine 52,000 nM in same assay) - Distinct physicochemical properties: logP = -0.59, predicted density 1.262 g/cm³ - Ideal for SAR studies, partial agonism mechanism exploration, and CNS lead optimization

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 14578-19-9
Cat. No. B082186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenethyl-nicotinic acid
CAS14578-19-9
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C14H13NO2/c16-14(17)12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,17)
InChIKeyFIBVUGPJCPOSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenethyl-nicotinic acid: Physicochemical and Pharmacological Profile


2-Phenethyl-nicotinic acid is a synthetic derivative of nicotinic acid (niacin) featuring a 2-phenylethyl substituent on the pyridine ring, with molecular formula C14H13NO2 and molecular weight 227.26 g/mol . This substitution confers a unique set of physicochemical properties, including a boiling point of 412.8°C at 760 mmHg and a predicted density of 1.262 g/cm³ [1], distinguishing it from the parent compound and other simple nicotinic acid analogs. The compound has been evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs), demonstrating a specific functional profile at ganglionic-type receptors that differs markedly from the reference agonist nicotine [2].

Target nAChR low-efficacy signaling probe
Scaffold Lipophilic nicotinic acid derivative
Workflow Physicochemical SAR reference

Why Substitution with Simpler Analogs Fails for 2-Phenethyl-nicotinic acid


The 2-phenethyl substitution in 2-Phenethyl-nicotinic acid fundamentally alters both its physicochemical behavior and its biological activity profile compared to unsubstituted nicotinic acid or other simple analogs. For example, the addition of the bulky, lipophilic phenethyl group at the 2-position of the pyridine ring is predicted to reduce water solubility to 85 mg/L at 30°C, a stark contrast to the high aqueous solubility of nicotinic acid (1.8 g/100 mL) . This dramatic change in hydrophilicity is reflected in the calculated logP value of -0.59 for the substituted derivative [1], compared to 0.36 for nicotinic acid, impacting formulation and biodistribution. Critically, functional assays reveal that this specific substitution does not merely modify potency but can dramatically alter the agonist efficacy profile at nicotinic acetylcholine receptors, as seen in the weak and potentially atypical activation of ganglionic nAChRs (EC50 = 40,000 nM) compared to the potent reference agonist nicotine (EC50 = 52,000 nM) [2]. These quantifiable differences demonstrate that 2-Phenethyl-nicotinic acid is not a simple, interchangeable analog and must be selected based on its unique, evidence-supported characteristics.

This Compound Weak partial agonist at ganglionic nAChRs
Nicotine Potent full agonist profile may not transfer Efficacy mismatch limits direct substitution
This Compound Lipophilic profile (logP -0.59 calc.)
Nicotinic Acid High aqueous solubility may shift formulation behavior Solubility mismatch may alter assay conditions
This Compound Conformationally flexible phenethyl scaffold
Simple Alkyl Analogs SAR and binding kinetics may not translate Rotatable bond count alters target engagement

Quantitative Differentiation of 2-Phenethyl-nicotinic acid from Closest Analogs


Functional Potency at Ganglionic Nicotinic Acetylcholine Receptors

In a functional assay measuring agonist activity at rat ganglionic nicotinic acetylcholine receptors (nAChRs) expressed in PC12 cells, 2-Phenethyl-nicotinic acid exhibited an EC50 of 40,000 nM [1]. This is approximately 1,300-fold less potent than the endogenous agonist acetylcholine (EC50 ~ 30 nM) and over 750-fold less potent than the reference agonist (-)-nicotine (EC50 = 52,000 nM) in the same cellular system [2]. The observed low potency suggests a weak partial agonist profile, which is a critical differentiator from the potent, full agonism of nicotine at these receptors.

Functional Potency at Ganglionic nAChRs
Head-to-head assay context
2-Phenethyl-nicotinic acid EC50 = 40,000 nM
(-)-Nicotine EC50 = 52,000 nM
Supports low-efficacy partial agonism review
Rat PC12 cell functional assay context
Nicotinic Acetylcholine Receptor Ganglionic nAChR Functional Potency PC12 Cells

Water Solubility and Lipophilicity Profile

2-Phenethyl-nicotinic acid exhibits a water solubility of 85 mg/L at 30°C , which is markedly lower than that of its parent compound, nicotinic acid (approximately 18,000 mg/L at 25°C) [1]. This 200-fold reduction in aqueous solubility is accompanied by a calculated logP value of -0.59 [2], compared to an experimentally determined logP of 0.36 for nicotinic acid [3], indicating a significantly increased lipophilicity due to the phenethyl group.

Water Solubility and Lipophilicity Profile
Class-level computational context
2-Phenethyl-nicotinic acid 85 mg/L, logP -0.59 (calc.)
Nicotinic Acid ~18,000 mg/L, logP 0.36 (exp.)
Indicates shift to lipophilic profile
Data to verify for specific formulation methods
Physicochemical Properties Solubility Lipophilicity LogP

Structural Complexity and Rotatable Bond Analysis

The addition of the 2-phenethyl group to the nicotinic acid core increases the number of rotatable bonds from 1 (in nicotinic acid) to 4 (in 2-Phenethyl-nicotinic acid) . This increase in conformational flexibility, combined with a higher molecular weight (227.26 g/mol vs. 123.11 g/mol) and a larger topological polar surface area, places the compound in a distinctly different region of drug-like chemical space. Specifically, while nicotinic acid has a topological polar surface area of 50.19 Ų [1], the substituted derivative is predicted to have a significantly larger value due to the added aromatic ring and ethyl linker.

Structural Complexity and Rotatable Bond Analysis
SAR scaffold context
4 Rotatable Bonds
MW 227.26 g/mol
May influence binding kinetics and selectivity
Compared to nicotinic acid (1 rot. bond, MW 123)
Molecular Complexity Rotatable Bonds Medicinal Chemistry Structure-Activity Relationship

Research Application Scenarios for 2-Phenethyl-nicotinic acid


Tool Compound for Partial Agonism Studies at nAChRs

Based on its weak functional potency at ganglionic nAChRs (EC50 = 40,000 nM) compared to the full agonist nicotine (EC50 = 52,000 nM in the same assay), 2-Phenethyl-nicotinic acid is a suitable tool compound for studying partial agonism at these receptors [1]. Researchers can utilize this compound to probe the functional consequences of low-efficacy nAChR activation, to differentiate between agonist and antagonist mechanisms, and to develop structure-activity relationship (SAR) models for designing novel nAChR ligands with tailored efficacy profiles.

Lipophilic Scaffold for CNS Permeability Research

With a calculated logP of -0.59, 2-Phenethyl-nicotinic acid is significantly more lipophilic than the parent nicotinic acid (logP = 0.36), suggesting improved passive membrane permeability and potential for crossing the blood-brain barrier [2]. This makes it a valuable starting point for medicinal chemistry programs targeting central nervous system disorders where nicotinic acid receptor modulation is desired. The compound can be used as a reference for evaluating the impact of the phenethyl substituent on brain penetration in preclinical models.

Synthetic Intermediate for Novel Nicotinic Acid Derivatives

The presence of the 2-phenethyl group provides a unique handle for further chemical derivatization, as it increases the number of rotatable bonds from 1 to 4 and introduces a new aromatic ring for π-stacking interactions . 2-Phenethyl-nicotinic acid can serve as a key intermediate in the synthesis of more complex molecules, such as amides, esters, or heterocyclic-fused systems, enabling the exploration of new chemical space around the nicotinic acid pharmacophore. Its distinct physicochemical profile (e.g., lower water solubility) also makes it a useful reference compound for studying the impact of lipophilicity on drug-likeness and metabolic stability.

Application
Selection Property
Validation Focus
nAChR signaling pathway studies
Low-efficacy partial agonism profile
Agonist/antagonist mechanism differentiation
CNS permeability research models
Lipophilic scaffold (logP shift)
BBB penetration vs. parent compound review
Nicotinic acid-based SAR synthesis
Phenethyl substitution handle
Conformational flexibility and chemical space exploration

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